2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide;sulfuric acid
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Overview
Description
2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide;sulfuric acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the amide bond: This step involves the reaction of an amine with a carboxylic acid derivative under conditions that promote amide bond formation.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the molecule, often using oxidizing agents.
Alkylation: Addition of alkyl groups to the molecule to achieve the desired carbon chain length and branching.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: For controlled synthesis with precise temperature and pressure conditions.
Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Commonly used solvents include water, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide involves its interaction with specific molecular targets. The compound may:
Bind to enzymes: Affecting their activity and altering biochemical pathways.
Interact with receptors: Modulating cellular responses and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxohexadecyl)propanamide
- 2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide
Uniqueness
The uniqueness of 2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H36N2O5.H2O4S/c2*1-15(2)8-7-11-16(23)9-5-3-4-6-10-17(24)12-13-21(26)19(25)18(20)14-22;1-5(2,3)4/h2*15,18,22,26H,3-14,20H2,1-2H3;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVOFMWEPHCSIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)C(CO)N)O.CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)C(CO)N)O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74N4O14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
843.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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